cis-5,6-Dihydroxythymine
CAS No.: 58000-49-0
Cat. No.: VC17154509
Molecular Formula: C5H8N2O4
Molecular Weight: 160.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58000-49-0 |
|---|---|
| Molecular Formula | C5H8N2O4 |
| Molecular Weight | 160.13 g/mol |
| IUPAC Name | (5S,6R)-5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione |
| Standard InChI | InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10)/t2-,5+/m1/s1 |
| Standard InChI Key | GUKSGXOLJNWRLZ-MVHIGOERSA-N |
| Isomeric SMILES | C[C@@]1([C@H](NC(=O)NC1=O)O)O |
| Canonical SMILES | CC1(C(NC(=O)NC1=O)O)O |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Characterization
cis-5,6-Dihydroxythymine (CAS# 38645-22-6) is a derivative of thymine with hydroxyl groups at the C5 and C6 positions. Its molecular weight is 276.243 g/mol, and its exact mass is 276.096 g/mol . The compound exhibits a polar surface area (PSA) of 139.56 Ų, indicative of its high hydrophilicity . The IUPAC name for this lesion is (5R,6S)-5,6-dihydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyldihydropyrimidine-2,4-dione, reflecting its stereochemical complexity .
Table 1: Key Physicochemical Properties of cis-5,6-Dihydroxythymine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 276.243 g/mol |
| Exact Mass | 276.096 g/mol |
| Polar Surface Area | 139.56 Ų |
| CAS Number | 38645-22-6 |
Stereochemical Considerations
The C5 and C6 chiral centers in thymine glycol give rise to four possible diastereomers: cis-5R,6S; trans-5R,6R; cis-5S,6R; and trans-5S,6S . Among these, the cis-5R,6S epimer is the most biologically relevant due to its prevalence in oxidative DNA damage . NMR studies have demonstrated that the equilibrium between cis-5R,6S and trans-5R,6R epimers in duplex DNA is influenced by the identity of the complementary base . For instance, in duplexes containing a Tg- A base pair, the cis:trans ratio is 7:3 at 30°C, whereas in Tg- G mismatches, the cis epimer dominates (>95%) .
Formation and Detection in Oxidized DNA
Oxidative Generation Pathways
cis-5,6-Dihydroxythymine arises primarily through two mechanisms:
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Direct Oxidation of Thymine: Exposure to ionizing radiation or oxidizing agents like KMnO₄ induces the addition of hydroxyl groups across the C5-C6 double bond of thymine .
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Deamination of 5-Methylcytosine Glycol: Oxidation of 5-methylcytosine in DNA produces 5-methylcytosine glycol, which undergoes rapid hydrolytic deamination to form thymine glycol .
Chromatographic Identification
Early methodologies for isolating thymine glycol involved oxidizing [¹⁴C]thymine or [¹⁴C]thymidine with KMnO₄, followed by purification via Sephadex LH-20 chromatography . Co-chromatography with radiolabeled markers enabled precise identification of thymine glycol in enzymatically digested DNA . Contemporary techniques, such as LC-MS/MS, now offer higher sensitivity for quantifying this lesion in biological samples.
Structural Dynamics in Duplex DNA
Base Pairing and Helical Distortions
The cis-5R,6S thymine glycol lesion adopts a wobble configuration when mismatched with deoxyguanosine (dG) in DNA . NMR-derived structures reveal that Tg(6) O² approaches G(19) N¹H, while Tg(6) N³H aligns with G(19) O⁶, maintaining partial stacking within the helix . This configuration induces localized helical distortions:
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The Tg nucleotide shifts toward the major groove, stacking below its 5'-neighbor (G5) .
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The complementary G19 stacks below C20, disrupting 3'-directional stacking between Tg6 and G7 .
Table 2: NOESY-Derived Distances for cis-5R,6S-Tg in Duplex DNA
| Interaction | Distance (Å) | NOESY Intensity |
|---|---|---|
| G5 H2′′ → Tg6 H6 | 2.2 | Moderate (250 ms) |
| Tg6 H5′ → Tg6 H6 | 3.3 | Strong (80 ms) |
| G5 H8 → Tg6 H6 | 6.1 | Weak (250 ms) |
Epimerization Kinetics
The cis-5R,6S ↔ trans-5R,6R interconversion occurs with a rate constant of at the nucleoside level . In duplex DNA, this equilibrium is modulated by the complementary base: Tg- A pairs exhibit slower epimerization compared to Tg- G mismatches .
Biological Implications and Repair Mechanisms
Repair by DNA Glycosylases
Future Directions in Thymine Glycol Research
Advanced Detection Technologies
Single-molecule sequencing platforms (e.g., nanopore sequencing) hold promise for mapping thymine glycol lesions at nucleotide resolution. Coupling these approaches with cryo-EM could elucidate lesion-induced polymerase stalling in real time.
Therapeutic Targeting
Small molecules that stabilize the cis-5R,6S-Tg lesion in DNA could sensitize cancer cells to oxidative therapies. High-throughput screens for Tg-binding agents are underway, leveraging the lesion’s unique stereoelectronic properties.
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